EUG1 protein - 148997-40-4

EUG1 protein

Catalog Number: EVT-1521204
CAS Number: 148997-40-4
Molecular Formula: C9H13BrN2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

EUG1 is classified as a soluble endoplasmic reticulum protein, which is crucial for maintaining cellular homeostasis by interacting with nascent polypeptides. It is part of a broader family of proteins that assist in the proper folding of proteins within the endoplasmic reticulum, akin to the functions performed by protein disulfide isomerases .

Synthesis Analysis

Methods and Technical Details

The synthesis of EUG1 can be studied through various methodologies. One prominent technique involves ribosome profiling, which provides insights into translation initiation and codon translation rates. This method allows researchers to analyze how efficiently ribosomes synthesize proteins, including EUG1, under different cellular conditions .

In addition, cell-free protein synthesis systems, such as those developed at RIKEN, enable researchers to produce EUG1 in vitro without the constraints of living cells. These systems utilize purified components to mimic natural translation processes, allowing for detailed studies of protein dynamics and interactions .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

EUG1 participates in several biochemical reactions primarily related to protein folding. Its main function involves catalyzing the formation and rearrangement of disulfide bonds in substrate proteins. This process is crucial for ensuring that proteins achieve their correct three-dimensional structures, which is essential for their functionality. The activity of EUG1 can be influenced by the redox state of the endoplasmic reticulum, impacting its efficiency during stress responses when misfolded proteins accumulate .

Mechanism of Action

Process and Data

The mechanism through which EUG1 operates involves its binding to nascent polypeptides as they emerge from ribosomes into the endoplasmic reticulum. By facilitating proper disulfide bond formation, EUG1 ensures that these proteins attain their native conformations. During periods of stress, such as when unfolded proteins accumulate due to cellular stressors, EUG1 levels increase to enhance the protein-folding capacity of the endoplasmic reticulum . This adaptive response underscores its importance in maintaining cellular proteostasis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EUG1 is characterized by its solubility in aqueous environments due to its hydrophilic nature. As a protein involved in redox reactions, it contains several cysteine residues that participate in disulfide bond formation. The stability and functionality of EUG1 are influenced by factors such as pH, temperature, and the presence of other cellular components that may affect its folding environment.

Applications

Scientific Uses

EUG1 has significant implications in various scientific fields:

  • Cell Biology: Understanding how EUG1 functions can provide insights into cellular stress responses, particularly regarding protein misfolding diseases.
  • Biotechnology: The mechanisms employed by EUG1 can be harnessed for improving recombinant protein production systems.
  • Pharmaceuticals: Targeting pathways involving EUG1 might offer therapeutic strategies for diseases linked to protein misfolding or aggregation.

Research on EUG1 continues to expand our understanding of protein synthesis and folding mechanisms within cells, highlighting its potential as a target for enhancing biotechnological applications and therapeutic interventions.

Molecular Characterization of the EUG1 Protein

Gene Structure and Genomic Localization in Saccharomyces cerevisiae

The EUG1 gene (Systematic name: YDR518W) resides on the right arm of chromosome IV in Saccharomyces cerevisiae. Its genomic locus spans 1,554 base pairs, encoding an open reading frame (ORF) of 517 amino acids [2]. The gene is positioned between coordinates 1,392,881 and 1,394,434 (SGD strain S288C reference genome). EUG1 is a verified ORF that arose from the whole-genome duplication (WGD) event in Saccharomyces, resulting in paralogy with the essential gene PDI1 (YCL043C) [2] [7]. Despite this shared evolutionary origin, the two genes exhibit significant divergence in genomic context and regulatory elements.

The promoter region of EUG1 contains multiple stress-responsive elements, including the unfolded protein response element (UPRE), which mediates its transcriptional upregulation during endoplasmic reticulum (ER) stress. Unlike PDI1, which is constitutively expressed at high levels, EUG1 expression is strongly induced (≥10-fold) under conditions promoting ER protein accumulation, such as tunicamycin treatment or expression of unglycosylated secretory proteins [1]. This differential regulation highlights distinct transcriptional control mechanisms despite shared functional domains.

Table 1: Genomic and Expression Characteristics of EUG1

FeatureEUG1 (YDR518W)PDI1 (YCL043C)
Chromosomal LocationChr IV: 1,392,881-1,394,434Chr III: 234,998-236,521
ORF Length (bp)1,5541,569
Amino Acid Length517522
Paralog OriginWhole-genome duplicationWhole-genome duplication
Basal ExpressionModerate (6,613 ± 3,892 molecules/cell)High (27,549 ± 20,530 molecules/cell)
ER Stress InductionStrong (>10-fold)Moderate (2-3 fold)
EssentialityNon-essentialEssential

Primary Sequence Analysis and Domain Architecture

Eug1p is a 58.9 kDa soluble protein with a calculated isoelectric point (pI) of 4.53, reflecting its acidic nature [2]. Primary sequence analysis reveals it belongs to the thioredoxin (TRX) superfamily of oxidoreductases, characterized by the presence of catalytic CXXC motifs (where X represents any amino acid). Specifically, Eug1p contains two TRX-like domains: a domain (residues 43-154) and a' domain (residues 299-410). These domains exhibit significant sequence homology to mammalian protein disulfide isomerase (PDI) [1] [2].

A distinctive feature of Eug1p is its divergent catalytic motifs:

  • The a domain contains a canonical CGHC motif typical of disulfide isomerases, enabling it to catalyze disulfide bond formation, reduction, and isomerization.
  • The a' domain harbors a unique CQFC motif instead of the classical CGHC. This substitution (glycine→glutamine) likely reduces redox potential and alters substrate specificity compared to Pdi1p [1] [10].

Flanking the catalytic domains are N-terminal (residues 1-42) and C-terminal (residues 411-517) regions rich in acidic residues. The C-terminus contains the canonical ER retention signal HDEL (residues 514-517), essential for its localization to the ER lumen [1] [2]. Domain architecture analysis using CDART (Conserved Domain Architecture Retrieval Tool) confirms the arrangement: NTRX-a - Interdomain linker - TRX-a' - C-terminal extension - HDEL [3]. This architecture shares significant similarity with Pdi1p but possesses distinct electrostatic properties that may influence client protein interactions.

Homology Modeling: Comparative Analysis with PDI1 and Mammalian PDI

Homology modeling of Eug1p was performed using SWISS-MODEL workspace with mammalian PDI (PDB: 4EKZ) and yeast Pdi1p as templates [8]. The predicted tertiary structure adopts a U-shaped fold characteristic of the PDI family, with the two TRX domains facing each other across a central hydrophobic cleft. This cleft functions as a substrate-binding pocket for unfolded client proteins. Key structural comparisons reveal:

  • Catalytic Site Geometry: The CGHC motif in the a domain superimposes well with Pdi1p (RMSD 1.2 Å), maintaining the geometry required for thiol-disulfide exchange. The CQFC motif in the a' domain, however, shows a distorted active site pocket due to the bulky glutamine side chain, potentially reducing its oxidizing power while favoring isomerase or chaperone activities [1] [8].
  • Hydrophobic Cleft: The cleft in Eug1p is less extensive than in Pdi1p, with reduced aromatic residue density (e.g., fewer tryptophan residues). This may limit its ability to bind highly hydrophobic peptides but could enhance specificity toward certain glycoproteins [1] [7].
  • Flexibility: Molecular dynamics simulations suggest the interdomain linker (residues 155-298) confers greater flexibility to Eug1p than observed in Pdi1p. This flexibility may facilitate conformational adjustments during client protein interactions under ER stress conditions [8].

Table 2: Structural Comparison of EUG1 with Homologous PDIs

Structural FeatureEUG1PDI1 (Yeast)Mammalian PDI
Catalytic Motif a DomainCGHCCGHCCGHC
Catalytic Motif a' DomainCQFCCGHCCGHC
ER Retention SignalHDELHDELKDEL
Predicted Hydrophobic Cleft SizeModerate (~800 Ų)Large (~1200 Ų)Large (~1100 Ų)
Active Site Distances (Cys-Cys, Å)a: 5.8; a': 6.2a: 5.6; a': 5.7a: 5.5; a': 5.6
Modeled RMSD vs. Mammalian PDI2.3 Å1.8 ÅReference

Post-Translational Modifications and Structural Dynamics

Eug1p undergoes several post-translational modifications (PTMs) that regulate its function and structural dynamics within the ER:

  • N-Glycosylation: Eug1p contains one conserved N-glycosylation site (Asn-X-Ser/Thr) at position N268. Mass spectrometry studies confirm occupancy of this site with core oligosaccharides (GlcNAc₂Man₉–₁₂). This modification enhances solubility in the crowded ER lumen and protects against proteolysis, particularly during stress conditions [1] [4]. Glycosylation-induced conformational changes have been detected via hydrogen/deuterium exchange mass spectrometry (HDX-MS), showing reduced dynamics in the adjacent interdomain linker region upon glycan attachment [5].

  • Disulfide Bond Formation: Eug1p contains structural disulfides within its TRX domains. The catalytic cysteines form transient disulfides during client protein oxidation. Additionally, non-catalytic cysteines (Cys164 and Cys397) form an allosteric disulfide that modulates conformational switching between open (substrate-binding) and closed states. Reduction of this bond during reductive stress increases structural flexibility [10].

  • Redox-Sensitive Modifications: Under oxidative stress, Eug1p undergoes S-glutathionylation at Cys100 (within the CGHC motif), reversibly inactivating its isomerase activity. This serves as a protective mechanism against hyperoxidation [4] [6]. Additionally, methionine oxidation (Met152, Met301) occurs during prolonged ER stress, inducing conformational changes detectable by HDX-MS that reduce affinity for misfolded substrates [5] [10].

  • Phosphoregulation: Although less characterized than in mammalian PDIs, Eug1p contains potential phosphosites (Ser87, Thr412) identified through phosphoproteomics. Phosphomimetic mutations at these sites reduce interaction with ERAD components, suggesting phosphorylation may partition Eug1p between folding and degradation complexes [6].

The structural dynamics of Eug1p are highly responsive to ER conditions. Under reducing environments, HDEL-mediated ER retention is enhanced through increased interaction with the ERD2 receptor. During oxidative protein folding, Eug1p exhibits calcium-dependent conformational changes that expose hydrophobic surfaces, facilitating interactions with nascent polypeptides. These dynamic adjustments allow Eug1p to function as a redox-sensitive chaperone and isomerase, particularly when Pdi1p activity is compromised [1] [10].

Properties

CAS Number

148997-40-4

Product Name

EUG1 protein

Molecular Formula

C9H13BrN2O3

Synonyms

EUG1 protein

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